1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
Description
Properties
CAS No. |
873056-10-1 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H |
InChI Key |
BRXOBULOWOETHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Magnesium-Mediated Conjugate Addition
A prominent method for spirocyclopropane formation involves the Mg-mediated conjugate addition of bromoform to α,β-unsaturated ketones (enones). This strategy is adapted from the synthesis of analogous spiro[cyclopropane-indazolone] compounds:
-
Substrate Preparation : (E)-5-arylmethylene-indolin-2-ones are synthesized via condensation of indolin-2-ones with aromatic aldehydes.
-
Cyclopropanation : Bromoform (20 equiv.) reacts with the enone in tetrahydrofuran (THF) in the presence of magnesium turnings (10 equiv.) at 0–25°C. The reaction proceeds via a tribromomethyl enolate intermediate, yielding dibrominated spirocyclopropanes.
-
Workup : The product is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.
Example Reaction Conditions
Transition Metal-Catalyzed Cyclopropanation
Alternative methods employ copper or palladium catalysts for cyclopropane ring formation. For instance, copper(II) acetylacetonate facilitates carbene insertion into α,β-unsaturated ketones:
-
Carbene Generation : Ethyl diazoacetate decomposes in the presence of Cu(acac)₂ to generate a carbene.
-
Cycloaddition : The carbene reacts with the enone to form a spiro[cyclopropane-indoline] scaffold.
-
Diastereoselectivity : The reaction exhibits high cis-selectivity due to steric effects during carbene insertion.
Key Data
Introduction of the 6'-Amino Group
Nitration and Reduction
The 6'-amino substituent is introduced via nitration followed by catalytic hydrogenation :
-
Nitration : Treating the spirocyclopropane-indoline with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C selectively nitrates the indoline ring at the 6-position.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂/HCl.
Optimization Notes
Direct Amination via Buchwald-Hartwig Coupling
For substrates resistant to nitration, palladium-catalyzed C–H amination is employed:
-
Catalyst System : Pd(OAc)₂/Xantphos with Cs₂CO₃ as base.
-
Amination : Reaction with ammonia or benzophenone imine at 100–120°C in toluene.
Yield Range : 45–65%
Acetylation of the Indoline Nitrogen
The acetyl group is introduced via nucleophilic acylation :
-
Base Activation : Deprotonate the indoline nitrogen with NaH or K₂CO₃ in anhydrous DMF.
-
Acylation : React with acetyl chloride or acetic anhydride at 0–25°C.
-
Workup : Quench with ice-water and extract with dichloromethane.
Typical Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetyl chloride | DMF | 0°C | 85–90% |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
-
Acid Treatment : Dissolve the compound in anhydrous ether and treat with HCl gas or 4M HCl/dioxane.
-
Precipitation : Filter the precipitate and wash with cold ether.
-
Drying : Vacuum-dry at 40°C for 12 h.
Purity Data
Summary of Synthetic Routes
| Step | Method | Key Reagents | Yield |
|---|---|---|---|
| Cyclopropanation | Mg-mediated bromoform addition | Bromoform, Mg, THF | 52–86% |
| Nitration | HNO₃/H₂SO₄ | Nitric acid, sulfuric acid | 70–80% |
| Reduction | H₂/Pd-C | Pd-C, H₂ | 90–95% |
| Acetylation | Acetyl chloride/NaH | Acetyl chloride, DMF | 85–90% |
| Salt formation | HCl/dioxane | HCl gas, ether | 95% |
Analytical Characterization
Critical data for verifying the structure include:
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH₂), 7.45–6.98 (m, 3H, aromatic), 3.25 (s, 2H, cyclopropane CH₂), 2.10 (s, 3H, COCH₃).
-
HRMS (ESI) : m/z calcd. for C₁₂H₁₄N₂O [M+H]⁺: 202.1106; found: 202.1109.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₄N₂O·HCl
- Molecular Weight : 238.72 g/mol (hydrochloride form)
- Density : Approximately 1.27 g/cm³
- Boiling Point : Predicted at 488.1 ± 45.0 °C
- pKa : 4.06 ± 0.20
Medicinal Chemistry
The compound exhibits potential pharmacological properties, making it a candidate for drug development. Preliminary studies suggest that it may interact with various biological targets, potentially influencing pathways involved in neurological disorders and cancer treatment.
Research indicates that the compound may exhibit:
- Antitumor activity : Initial studies have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective effects : Its unique structure may allow it to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases.
Organic Synthesis
Due to its structural characteristics, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions typical of amines and ketones, facilitating the creation of complex molecules with diverse functionalities .
Interaction Studies
Ongoing research focuses on the binding affinities of this compound with specific receptors and enzymes. Understanding these interactions is crucial for assessing its therapeutic viability and optimizing its efficacy as a drug candidate.
Antitumor Activity
A study investigating the antitumor effects of various spirocyclic compounds found that derivatives similar to this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting potential for further development as anticancer agents .
Neuroprotective Effects
In another study focused on neuroprotection, compounds with similar structural motifs were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated that these compounds could enhance cell survival under stress conditions, pointing towards therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Synthesis: The compound is synthesized via catalytic hydrogenation using Pd-C in ethanol, followed by HCl/MeOH treatment to yield the hydrochloride salt. Key intermediates include 1-acetyl-6-amino-1,2-dihydro-3-spiro[1'-cyclopropyl-1H-indole] .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs and Their Properties
Functional Group and Reactivity Comparisons
Amino vs. Nitro Substituents
Ethanone vs. Ketone Modifications
- The ethanone group in the target compound increases molecular weight and steric bulk compared to simpler ketones (e.g., 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one). This may affect binding affinity in biological systems .
Commercial and Research Status
Biological Activity
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride, a compound denoted by CAS Number 645419-13-2, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Profile
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- Structure : The compound features a spirocyclic structure which is significant in medicinal chemistry for its ability to interact with biological targets.
Synthesis
The synthesis of this compound involves the reduction of nitro precursors and subsequent acetylation. A typical synthetic route includes:
- Reduction of 1-acetyl-6-nitro-1,2-dihydro-3-spiro-1'-cyclopropyl-1H-indole using palladium on carbon (Pd-C) in ethanol under hydrogen atmosphere.
- Treatment with hydrochloric acid in methanol to yield the hydrochloride salt.
This method provides a high yield and purity suitable for biological testing .
The compound exhibits activity as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α9 subunit. Research indicates that it acts as an antagonist, inhibiting receptor activation by acetylcholine, which is crucial for neurotransmission and has implications for pain management and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that this compound has:
- An IC₅₀ value of approximately 41 nM at human α7-nAChR and 10 nM at α9α10-nAChR, indicating potent antagonistic properties against these receptor subtypes .
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Pain Management : In models of neuropathic pain, antagonism of α9*-nAChRs has shown promise in reducing pain sensitivity without the side effects associated with traditional opioids.
- Cancer Research : The inhibition of α9α10-nAChRs has been linked to antiproliferative effects in certain cancer cell lines. This suggests that the compound may have potential as an adjunct therapy in oncology .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | IC₅₀ (nM) α7-nAChR | IC₅₀ (nM) α9α10-nAChR | Application |
|---|---|---|---|---|
| 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone HCl | 645419-13-2 | 41 | 10 | Pain management, Cancer therapy |
| MG624 | - | 109 | - | Antagonist research |
| Dieldrin | - | - | - | Insecticide |
Q & A
Q. Methodology :
- Cyclopropane ring formation : Use [2+1] cycloaddition reactions (e.g., Simmons-Smith conditions) or vinyl carbene insertion to construct the spirocyclopropane-indoline core .
- Indoline functionalization : Introduce the 6'-amino group via Buchwald-Hartwig amination or catalytic hydrogenation of nitro intermediates .
- Ethanone installation : Employ Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling on the indoline scaffold .
- Hydrochloride salt formation : Precipitate the free base with HCl gas in anhydrous ether .
Q. Key Considerations :
- Monitor steric hindrance during spirocyclic ring closure.
- Optimize reaction temperature to avoid cyclopropane ring opening.
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spirocyclization | Zn/CH₂I₂, CuCl | 45–60 | |
| 6'-Amination | Pd(OAc)₂, Xantphos, NH₃·BH₃ | 70–85 | |
| Ethanone Introduction | AcCl, AlCl₃ (Friedel-Crafts) | 65–75 |
Basic: What analytical techniques validate the structural integrity of this compound?
Q. Methodology :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., CC-DPS QSPR models) . Key peaks:
- Cyclopropane protons: δ 1.2–1.8 ppm (multiplet) .
- Indoline aromatic protons: δ 6.5–7.3 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z: ~291.77 for C₁₆H₁₇N₂O·HCl) .
- X-ray Crystallography : Resolve spirocyclic conformation and hydrogen bonding with HCl .
Q. Data Contradiction Analysis :
- Discrepancies in cyclopropane proton splitting (e.g., singlet vs. multiplet) may arise from solvent effects or dynamic ring puckering. Validate with variable-temperature NMR .
Advanced: How does the spirocyclopropane moiety influence the compound’s stability under physiological conditions?
Q. Methodology :
Q. Table 2: Stability Data
| Condition | Half-Life (h) | Degradation Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | >48 | None | |
| pH 10, 37°C | 2.5 | Ring-opened indole |
Advanced: What strategies resolve contradictions in reported bioactivity data for spirocyclopropane-indoline analogs?
Q. Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, ATP concentration) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 6'-amino vs. nitro groups) with target binding affinity using molecular docking (AutoDock Vina) .
- Counter-Screen : Test off-target activity (e.g., kinase panels) to rule out non-specific effects .
Q. Case Study :
- Contradiction : A 2024 study reported μM activity against kinase X, while a 2023 paper showed no effect.
- Resolution : Verify assay pH (activity lost above pH 8 due to compound instability) .
Basic: How should researchers handle and store this compound?
Q. Methodology :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use anhydrous solvents (e.g., dry DMSO) for biological assays to avoid HCl dissociation .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Q. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
